molecular formula C16H16Cl2N2O2 B5817941 [4-(2,4-DICHLOROBENZYL)PIPERAZINO](2-FURYL)METHANONE

[4-(2,4-DICHLOROBENZYL)PIPERAZINO](2-FURYL)METHANONE

Cat. No.: B5817941
M. Wt: 339.2 g/mol
InChI Key: BBMIIJPBALFQTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-DICHLOROBENZYL)PIPERAZINOMETHANONE: is a synthetic organic compound that features a piperazine ring substituted with a 2,4-dichlorobenzyl group and a furan-2-ylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-DICHLOROBENZYL)PIPERAZINOMETHANONE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 2,4-Dichlorobenzyl Group: The piperazine ring is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to introduce the 2,4-dichlorobenzyl group.

    Attachment of Furan-2-ylmethanone: Finally, the substituted piperazine is reacted with furan-2-carboxylic acid chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of 4-(2,4-DICHLOROBENZYL)PIPERAZINOMETHANONE follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the furan-2-ylmethanone moiety, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 2,4-dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydroxyl derivatives of the furan-2-ylmethanone moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,4-DICHLOROBENZYL)PIPERAZINOMETHANONE: has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Biology: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-(2,4-DICHLOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

    Pathways Involved: The compound can modulate signaling pathways, such as those involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

4-(2,4-DICHLOROBENZYL)PIPERAZINOMETHANONE: can be compared with other similar compounds:

    Similar Compounds: Compounds such as 2,4-dichlorobenzylamine and furan-2-carboxylic acid derivatives share structural similarities.

    Uniqueness: The unique combination of the piperazine ring, 2,4-dichlorobenzyl group, and furan-2-ylmethanone moiety gives this compound distinct chemical and biological properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2/c17-13-4-3-12(14(18)10-13)11-19-5-7-20(8-6-19)16(21)15-2-1-9-22-15/h1-4,9-10H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMIIJPBALFQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.